molecular formula C20H20ClN3O3S B11226141 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole

3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B11226141
M. Wt: 417.9 g/mol
InChI Key: IMKSBNPCATXXIX-UHFFFAOYSA-N
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Description

3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable thiol or sulfide reagent.

    Attachment of the 2-(2-chlorophenoxy)ethyl group: This can be accomplished through nucleophilic substitution reactions, where the triazole-sulfanyl intermediate reacts with 2-(2-chlorophenoxy)ethyl halides.

    Formation of the benzodioxepin ring: This step involves the cyclization of appropriate dihydroxy or dihalide precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms of the compound

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfanyl and triazole groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and triazole groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in This compound sets it apart from other compounds, providing distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

3-[2-(2-chlorophenoxy)ethylsulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C20H20ClN3O3S/c1-24-19(14-7-8-17-18(13-14)26-10-4-9-25-17)22-23-20(24)28-12-11-27-16-6-3-2-5-15(16)21/h2-3,5-8,13H,4,9-12H2,1H3

InChI Key

IMKSBNPCATXXIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCCOC2=CC=CC=C2Cl)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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